methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate
Description
Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate is a bicyclic indole derivative featuring a tetrahydroindole core with a ketone group at position 4 and a methyl ester substituent at position 2. The compound’s structure combines a partially saturated six-membered ring fused to an aromatic indole system, which confers unique physicochemical properties. The carboxylic acid form is a white crystalline powder with a melting point of 224–228°C, solubility in polar organic solvents (e.g., alcohols, acids), and applications in drug research as a precursor for bioactive indole derivatives . The methyl ester variant enhances lipophilicity, making it more suitable for synthetic intermediates or prodrug formulations.
Properties
IUPAC Name |
methyl 2-methyl-4-oxo-1,5,6,7-tetrahydroindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-6-9(11(14)15-2)10-7(12-6)4-3-5-8(10)13/h12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDDCPIBVHUOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)CCCC2=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound features a tetrahydroindole structure with a carboxylate functional group, contributing to its reactivity and interaction with biological systems.
Medicinal Chemistry
Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Notably:
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Its structural similarity to other indole derivatives suggests potential mechanisms of action involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This opens avenues for developing treatments for neurodegenerative diseases .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Indole Derivatives : It is utilized in the synthesis of more complex indole derivatives through various reactions such as cyclization and functionalization . For example, it can be transformed into trisubstituted indoles via one-pot reactions that enhance efficiency and yield .
- Building Block for Drug Development : Its unique structure allows it to be modified to create libraries of compounds for high-throughput screening in drug discovery processes .
Biological Research
The compound's biological activity makes it a candidate for various research applications:
- Inhibitors of Enzymatic Activity : Some studies suggest that derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. This is particularly relevant in the context of developing treatments for metabolic disorders .
- Mechanistic Studies : The compound is used in mechanistic studies to understand the interactions between small molecules and biological macromolecules, contributing to the broader field of pharmacology and toxicology .
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The results indicated that certain modifications increased potency against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection
Research conducted on neuroprotective agents highlighted the potential of this compound in protecting neurons from oxidative damage induced by neurotoxins. The study demonstrated that treatment with the compound resulted in reduced cell death and improved cell viability in cultured neuronal cells .
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate involves its interaction with various molecular targets. It can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
Methyl Ester vs. Carboxylic Acid :
The methyl ester group in the target compound reduces hydrogen-bonding capacity compared to the carboxylic acid analog, increasing lipid solubility and bioavailability. Esters are also less reactive toward nucleophiles under physiological conditions, making them stable intermediates in multistep syntheses .Fluorinated Indole Derivatives :
Compounds like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () incorporate electron-withdrawing fluorine atoms, which enhance metabolic stability and electronegativity. Fluorine substitution typically increases melting points (e.g., 249–250°C for the fluorinated derivative) and alters π-π stacking interactions in solid-state structures .Amide-Linked Derivatives :
Derivatives such as 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide () feature amide bonds, which improve hydrogen-bonding networks and crystalline stability. Amides are less hydrolytically labile than esters, favoring prolonged activity in biological systems .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Inferred properties based on structural analogs.
Reactivity and Stability Considerations
- Hydrolytic Stability :
The methyl ester is susceptible to alkaline hydrolysis, unlike the more stable amide derivatives. This property is exploitable in prodrug designs where ester cleavage releases active carboxylic acid moieties . - Electrophilic Substitution : The electron-rich indole core allows electrophilic substitution at position 5 or 5. Fluorinated derivatives () demonstrate reduced reactivity at these positions due to fluorine’s electron-withdrawing effects .
Biological Activity
Methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate, a derivative of indole, has garnered attention for its potential biological activities. Indole and its derivatives are known for various pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article explores the biological activity of this specific compound based on recent research findings.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.19 g/mol
- CAS Number : 1114596-35-8
- Structure : The compound features a tetrahydroindole core with a carboxylate group and a ketone functional group.
Biological Activity Overview
Research indicates that indole derivatives possess a wide range of biological activities. The specific biological activities of this compound include:
-
Antiviral Activity :
- A study demonstrated that similar indole derivatives exhibited significant antiviral effects against various viruses without causing cytotoxicity in tested cell lines (Vero E6 and A549) . The concentration required to reduce viral infection by 50% (IC50) was notably low for some derivatives.
- Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential antiviral properties.
- Cytotoxic Activity :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities of Indole Derivatives
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | 0.64 | |
| Compound B | Cytotoxic | 10 | |
| Compound C | Antimicrobial | 33 | |
| Methyl Derivative | Potential (theoretical) | TBD | This study |
The mechanisms by which indole derivatives exert their biological effects often involve interactions with cellular targets such as enzymes or receptors. For instance:
- Antiviral Mechanism : Compounds may inhibit viral entry or replication by interacting with viral glycoproteins or host cell receptors.
- Cytotoxic Mechanism : Indoles can induce apoptosis in cancer cells through various pathways including the activation of caspases or modulation of cell cycle proteins.
Q & A
Q. What are the standard synthetic routes for methyl 2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylate?
Answer: The compound is typically synthesized via cyclocondensation or esterification. A common approach involves:
Cyclocondensation: Reacting 3-formylindole derivatives with thiazolones or aminothiazoles in acetic acid under reflux (3–5 hours) to form the tetrahydroindole core .
Esterification: Treating carboxylic acid precursors with methanol and thionyl chloride (SOCl₂) at −20°C, followed by gradual warming to room temperature. Purification is achieved via silica gel chromatography (ethyl acetate/petroleum ether) .
Key Considerations:
- Monitor reaction progress with TLC.
- Use anhydrous conditions to avoid hydrolysis of intermediates.
Q. How can researchers purify this compound, and what analytical methods validate its purity?
Answer: Purification Methods:
- Recrystallization: Use a DMF/acetic acid mixture (1:1) to isolate crystalline products .
- Column Chromatography: Employ silica gel with ethyl acetate/petroleum ether (1:3) for optimal separation .
Analytical Validation: - HPLC: Ensure >95% purity using a C18 column and UV detection at 254 nm.
- Melting Point: Compare observed mp (232–234°C for analogous indolecarboxylates) with literature values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of tetrahydroindole derivatives?
Answer: Optimization strategies include:
- Temperature Control: Reflux in acetic acid (110–120°C) enhances cyclization efficiency .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate esterification .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for cyclocondensation kinetics .
Data Analysis Example:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acetic acid, reflux | 75 | 98 |
| DMF, 100°C | 62 | 95 |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in data resolved?
Answer: Key Techniques:
Q. What mechanistic insights explain regioselectivity in the formation of the tetrahydroindole core?
Answer: Regioselectivity arises from:
- Electronic Effects: Electron-withdrawing groups (e.g., esters) direct cyclization to the 3-position via stabilization of the transition state.
- Steric Factors: Bulky substituents at the 2-position favor 4-oxo formation due to reduced steric hindrance .
Experimental Support: - Isotopic labeling (¹³C) studies track carbon migration during cyclization.
- Kinetic studies show faster reaction rates with electron-deficient aldehydes .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Answer: Stability Protocol:
Accelerated Degradation: Store samples at 40°C/75% RH for 4 weeks.
Analytical Monitoring: Use HPLC to detect degradation products (e.g., hydrolysis to carboxylic acid).
Results:
| Condition | Degradation (%) |
|---|---|
| 25°C, dry | <2 |
| 40°C/75% RH | 15 |
| Recommendation: Store at −20°C in desiccated amber vials . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
